molecular formula C13H24N2O2 B11872608 tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B11872608
M. Wt: 240.34 g/mol
InChI Key: WMQCBDXKJFZRER-UHFFFAOYSA-N
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Description

tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 7. The tert-butyl carbamate group at position 7 acts as a protective moiety, while the 6-methyl substituent introduces steric and electronic modifications. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in synthesizing bioactive molecules targeting neurological and metabolic disorders .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-10-7-13(8-14-9-13)5-6-15(10)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3

InChI Key

WMQCBDXKJFZRER-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCN1C(=O)OC(C)(C)C)CNC2

Origin of Product

United States

Preparation Methods

Spirocyclic Ring Formation from Bicyclic Intermediates

A patent by CN102659678B outlines a two-step process:

  • Formation of Compound VI :

    • Reactants : Compound II (1.0 equiv), Compound V (1.0 equiv), and NaH (1.5–4.0 equiv).

    • Conditions : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–120°C.

    • Outcome : Yields compound VI, a bicyclic intermediate.

  • Epoxidation and Ring Expansion :

    • Oxidizing Agents : meta-Chloroperbenzoic acid (mCPBA) or hydrogen peroxide (1.0–1.5 equiv).

    • Solvents : Dichloromethane (DCM) or acetonitrile.

    • Conditions : 10–60°C for 3–12 hours.

    • Yield : 70–85% after purification.

This method prioritizes solvent choice and temperature control to minimize side reactions.

Seven-Step Synthesis from Ethyl Malonate

CN111620869A details a sequential approach:

  • Step 1–3 : Ethyl malonate undergoes condensation, reduction (LiBH4), and tosylation (TsCl) to form a tosylated diol.

  • Step 4 : Cyclization with Cs2CO3 in acetonitrile (25–90°C, 3 hours) generates a pyrrolidine derivative.

  • Step 5–7 : Magnesium-mediated reduction, Boc protection (Boc2O), and palladium-catalyzed hydrogenation yield the final product.

Key Parameters :

  • Boc Protection : Conducted in DCM at 25°C for 12 hours.

  • Hydrogenation : 25°C under H2 (50 psi) with Raney Ni, achieving >90% conversion.

Optimization and Analytical Data

Reaction Condition Optimization

  • Solvent Effects : THF and DMF enhance reactivity in initial steps, while DCM improves epoxidation efficiency.

  • Catalyst Screening : Raney Ni outperforms Pd/C in hydrogenation steps, reducing reaction times by 30%.

  • Temperature Control : Maintaining 25°C during Boc protection prevents tert-butyl group cleavage.

Spectroscopic Characterization

  • NMR : 1H^1H NMR (400 MHz, CDCl3) displays signals at δ 1.44 (s, Boc CH3), 3.28 (m, spiro-CH2), and 1.22 (d, J = 6.5 Hz, CH3).

  • MS : ESI-MS m/z 241.2 [M+H]+^+.

Comparative Analysis of Methods

Method Steps Yield Key Advantages Limitations
Epoxidation270–85%Short reaction time, scalable solventsRequires strict temperature control
Seven-Step Synthesis740–50%High purity, versatile intermediatesLabor-intensive, lower overall yield
Hydrogenation365–75%Mild conditions, excellent stereoselectivityRequires specialized catalysts

Industrial Scalability and Challenges

The epoxidation route (CN102659678B) is preferred for industrial production due to fewer steps and higher yields. However, challenges include:

  • Purification : Chromatography is often needed to isolate the spirocyclic product.

  • Stereochemical Control : Asymmetric synthesis of the (S)-6-methyl variant (CAS: 2306247-78-7) requires chiral auxiliaries or resolving agents .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Synthesis and Preparation

The synthesis of tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multi-step reactions starting from 2,7-diazaspiro[3.5]nonane. The process includes:

  • Substitution Reactions : Involving the introduction of functional groups.
  • Esterification : To form the tert-butyl ester derivative.
  • Optimization Conditions : Temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the development of complex organic molecules such as:

  • Kinase Inhibitors : It is utilized in synthesizing compounds that inhibit kinase enzymes, which are crucial for various signaling pathways in cells .

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications:

  • Drug Development : It is being investigated for its ability to modulate biological pathways and its effectiveness against certain diseases, including cancer and neurodegenerative disorders .

Studies have shown that this compound may exhibit biological activities such as:

  • Enzyme Inhibition : It has been evaluated for its inhibitory effects on enzymes relevant to metabolic diseases like Type 2 diabetes and Alzheimer's disease .

Case Study 1: Kinase Inhibition

A study demonstrated the synthesis of a series of kinase inhibitors using this compound as a key intermediate. The inhibitors showed promising results in preclinical trials, highlighting the compound's importance in drug discovery processes.

Case Study 2: Biological Pathways Modulation

In another research project, the compound was tested for its effects on cellular signaling pathways involved in cancer progression. Results indicated that it could effectively inhibit specific pathways, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are conducted to elucidate the precise molecular interactions and pathways involved .

Comparison with Similar Compounds

Structural and Functional Variations

The spiro[3.5]nonane core is common among analogs, but substituents at positions 2, 6, and 7 significantly influence properties. Below is a comparative analysis:

Table 1: Key Structural and Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Features
tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate 6-methyl C₁₃H₂₄N₂O₂ 240.34 Enhanced lipophilicity; potential for improved membrane permeability
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate None C₁₂H₂₂N₂O₂ 226.32 Base scaffold; used in derivatization
tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate 5-methyl (R-configuration) C₁₃H₂₄N₂O₂ 240.34 Steric hindrance at position 5 alters conformational flexibility
tert-Butyl 3-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate 3-oxo C₁₂H₂₀N₂O₃ 240.30 Increased polarity due to ketone; hydrogen-bonding capability
tert-Butyl 7-(6-aminopyridin-3-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate 7-(6-aminopyridinyl) C₁₇H₂₆N₄O₂ 318.42 Aromatic amine enhances biological targeting (e.g., kinase inhibition)

Biological Activity

Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • Chemical Formula : C13_{13}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 1899102-22-7

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. Common methods include:

  • Cyclization with Base : Utilizing a base to induce cyclization.
  • Protecting Group Strategy : Employing tert-butyl as a protecting group during synthesis.
  • Purification Techniques : Crystallization or chromatography to obtain high-purity products .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. Notably, it has been studied for its potential in regulating chemokine receptors CCR3 and CCR5, which are implicated in diseases like HIV and inflammation .

Medicinal Chemistry

This compound has shown promise in the following areas:

  • Antiviral Activity : It has been explored for its potential to inhibit HIV replication through modulation of chemokine receptors .
  • Anti-inflammatory Properties : Research indicates that derivatives of this compound may help in managing inflammatory conditions .

Case Studies

  • Study on Chemokine Receptors : A study demonstrated that the compound could effectively regulate CCR3 and CCR5 activities, suggesting its use in therapeutic applications for HIV and related inflammatory diseases .
  • Analog Development : Various analogs derived from this compound have been synthesized to improve solubility and biological activity against Trypanosoma brucei, indicating its potential in treating parasitic infections .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylateSimilar structure without methyl groupPotential antiviral activity
Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylateDifferent substitution patternStudied for anti-inflammatory effects

This table highlights the structural differences and their implications for biological activity.

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves spirocyclic amine precursors and Boc (tert-butoxycarbonyl) protection strategies. For example, analogous compounds (e.g., tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate) are synthesized via cyclization reactions using diamine intermediates and Boc-anhydride for protection . Key steps include:
  • Cyclization : Use of microwave-assisted or thermal conditions to form the spirocyclic core.
  • Protection : Boc-group introduction under anhydrous conditions with a base like DMAP.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product.
    Note: Adjust stoichiometry and reaction time based on precursor reactivity.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Adhere to GHS-compliant protocols:
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15+ minutes; seek medical attention if irritation persists .

Q. How can researchers characterize the physical and chemical properties of this compound?

  • Methodological Answer : Use the following analytical techniques:
Property Method Example Data Source
Molecular WeightMass Spectrometry (MS)240.3 g/mol (theoretical)
PurityHPLC with UV detection≥95% (analogous compounds)
Melting PointDifferential Scanning CalorimetryNo data available; requires empirical testing
Note: Solubility in common solvents (e.g., DCM, DMSO) should be tested experimentally due to limited reported data .

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer :
  • Temperature : Store at 2–8°C in airtight containers to prevent degradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the Boc group .
  • Light Sensitivity : Protect from UV exposure by using amber glassware .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer : Systematically vary parameters using Design of Experiments (DoE):
  • Catalysts : Test Pd/C or Ni catalysts for hydrogenation steps in spirocycle formation .
  • Solvents : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for cyclization efficiency.
  • Temperature : Optimize via kinetic studies (e.g., 60–120°C for Boc protection) .
    Data Analysis: Use ANOVA to identify significant factors affecting yield .

Q. What decomposition pathways are observed under thermal or oxidative stress?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and GC-MS to identify degradation products:
Condition Products Identified Hazard Source
Combustion (>200°C)CO, NOxRespiratory toxins
Hydrolysis (aqueous)tert-Butanol, spiroaminePotential irritants
Mitigation strategies include adding stabilizers (e.g., BHT) to formulations .

Q. How does the spirocyclic structure influence biological activity in drug discovery?

  • Methodological Answer :
  • Conformational Analysis : Use NMR or X-ray crystallography to study ring puckering and hydrogen-bonding motifs .
  • SAR Studies : Compare activity of analogs (e.g., benzyl-substituted vs. methyl-substituted spirocycles) .
  • Computational Modeling : Perform docking studies to assess interactions with target proteins (e.g., GPCRs) .

Q. How should researchers resolve contradictions in reported physicochemical data?

  • Methodological Answer :
  • Validation : Replicate experiments using standardized protocols (IUPAC guidelines) .
  • Cross-Referencing : Compare data from independent sources (e.g., Combi-Blocks vs. Sigma-Aldrich SDS) .
  • Peer Consultation : Collaborate with analytical labs to verify discrepancies (e.g., conflicting melting points) .

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